1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine
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Overview
Description
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine is a compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine typically involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reaction is carried out at room temperature in methanol or using excess compound as a solvent, with a reaction time of around 5 hours . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds. Common reagents and conditions used in these reactions include triethylamine, methanol, and room temperature.
Scientific Research Applications
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
4,5-Dihydro-1,2-oxazole derivatives: These compounds share the oxazole ring but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1258640-04-8 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C8H16N2O/c1-3-6(2)8(9)7-4-5-11-10-7/h6,8H,3-5,9H2,1-2H3 |
InChI Key |
VUYBPOBWFNPQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NOCC1)N |
Origin of Product |
United States |
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